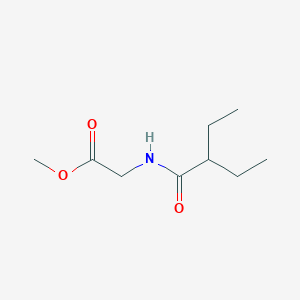
methyl N-(2-ethylbutanoyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-ethylbutanoyl)glycinate is an organic compound with the molecular formula C9H17NO3 It is a derivative of glycine, where the amino group is acylated with 2-ethylbutanoyl and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(2-ethylbutanoyl)glycinate typically involves the acylation of glycine with 2-ethylbutanoyl chloride, followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation step. The reaction can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(2-ethylbutanoyl)glycinate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Glycine and 2-ethylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl N-(2-ethylbutanoyl)glycinate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving amino acid derivatives and their biological activities.
Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl N-(2-ethylbutanoyl)glycinate involves its interaction with specific molecular targets. The compound may act as a substrate or inhibitor in enzymatic reactions, depending on its structure and functional groups. The pathways involved can include acylation or esterification reactions, where the compound modifies the activity of enzymes or other proteins.
Comparison with Similar Compounds
Methyl glycinate: A simpler derivative of glycine with only a methyl ester group.
Ethyl N-(2-ethylbutanoyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.
N-(2-ethylbutanoyl)glycine: The non-esterified form of the compound.
Uniqueness: Methyl N-(2-ethylbutanoyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ester and acyl groups make it versatile for various synthetic applications and potential biological activities.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 2-(2-ethylbutanoylamino)acetate |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)9(12)10-6-8(11)13-3/h7H,4-6H2,1-3H3,(H,10,12) |
InChI Key |
ANFAZSMDINCWBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















